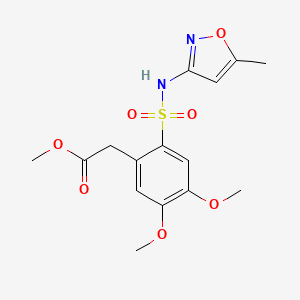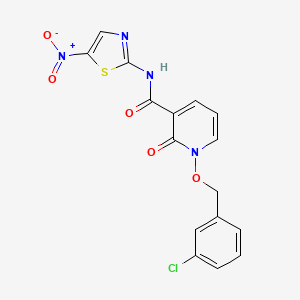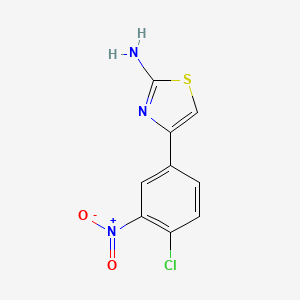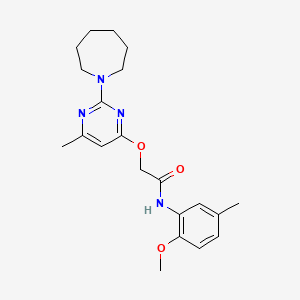![molecular formula C20H22N6O B2379766 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine CAS No. 2320955-94-8](/img/structure/B2379766.png)
4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine” is a heterocyclic compound with a molecular formula of C20H22N6O and a molecular weight of 362.437. It contains a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is an integral part of DNA and RNA and imparts diverse pharmacological properties . The exact structure of this compound would need to be determined through further analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources. Its molecular formula is C20H22N6O and its molecular weight is 362.437.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemical compound 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine, while not directly referenced in available literature, falls within a broader category of pyrimidine derivatives that have been extensively studied for their diverse pharmacological properties and synthesis techniques. For instance, research on 4-piperazino-5-methylthiopyrimidines has revealed a series with significant antiemetic and other pharmacological activities, highlighting the potential utility of structurally similar compounds in medicinal chemistry (Mattioda et al., 1975).
Pharmacological Applications
Pyrimidine derivatives have been explored for various pharmacological applications. Studies on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown poor activity against DNA viruses but marked inhibition against retrovirus replication, illustrating the antiviral potential of pyrimidine-based compounds (Hocková et al., 2003). This suggests that specific substitutions on the pyrimidine core can significantly influence the biological activity, potentially guiding the development of new therapeutics.
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives has also been a focal point of research. For example, the synthesis and study of 6,7-annulated pyrido[2,3-d]pyrimidines revealed moderate antimicrobial activity against certain strains, including Staphylococcus aureus (Donkor et al., 1995). Such findings underscore the potential of pyrimidine derivatives in addressing antibiotic resistance through the development of novel antimicrobial agents.
Optical and Electronic Properties
Moreover, pyrimidine derivatives have been studied for their optical and electronic properties. Research on thiopyrimidine derivatives, for instance, has provided insights into their structural parameters, electronic properties, and nonlinear optical exploration, suggesting applications beyond pharmacology, such as in materials science and optoelectronics (Hussain et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-2-15(1)17-9-19(24-12-22-17)27-11-14-4-7-26(8-5-14)20-16-3-6-21-10-18(16)23-13-25-20/h3,6,9-10,12-15H,1-2,4-5,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEPUCPTKXHREI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=NC5=C4C=CN=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2379683.png)
![4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2379684.png)


![9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2379689.png)
![4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2379690.png)

![N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2379697.png)

![2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol](/img/structure/B2379701.png)



